![molecular formula C17H18N6S B2989907 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034362-45-1](/img/structure/B2989907.png)
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thieno[3,2-d]pyrimidine derivative that has been synthesized using advanced techniques.
Applications De Recherche Scientifique
Antibacterial Agents
The structural analogs of the compound, particularly those with piperazine and thieno[3,2-d]pyrimidine moieties, have been studied for their antibacterial properties . These compounds have shown activity against bacteria like Bacillus subtilis and Staphylococcus aureus, indicating the potential of our compound in developing new antibacterial agents.
Cancer Research
Thieno[3,2-d]pyrimidine derivatives are known to act as inhibitors of PI3 kinase p110alpha, a protein implicated in cancer cell growth and survival . This suggests that our compound could be valuable in cancer research, particularly in the study of PI3K/Akt signaling pathway deregulation in tumors.
Antifungal Applications
Some derivatives of piperazine have been evaluated for their antifungal activity, with certain compounds displaying fungicidal activity against strains like Candida galibrata . This indicates a potential application of our compound in the development of antifungal treatments.
Pharmacological Drug Development
The compound’s core structure is common in pharmacological drugs, and its derivatives are often assessed for drug likeness or “drugability” according to Lipinski’s rule of five . This makes it a candidate for the development of new pharmacological agents.
Molecular Biology
In molecular biology, compounds like our subject molecule could be used to study cell viability and the effects of various substances on cellular processes. For instance, similar compounds have been used to assess the loss of cell viability in MCF-10A cells .
Chemical Synthesis
The compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry, which are essential in chemical synthesis research .
Protein Degradation Studies
Derivatives of thieno[3,2-d]pyrimidine have been used in the development of PROTAC degraders, which are molecules designed to target and degrade specific proteins for therapeutic purposes .
Neuropharmacology
Piperazine derivatives, which are part of our compound’s structure, exhibit a range of biological activities, including acting as dopamine and serotonin antagonists. This suggests potential applications in the study of antipsychotic drugs and neuropharmacological research .
Mécanisme D'action
Target of Action
Related compounds such as pyrimidinylpiperazine derivatives are known to act as antagonists of the α2-adrenergic receptor . They also exhibit partial agonist activity at the 5-HT1A receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active sites of the receptors, thereby modulating their activity .
Biochemical Pathways
Related compounds have been associated with the modulation of the pi3k/akt signaling pathway , which plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells , suggesting potential anti-cancer effects.
Propriétés
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-12(1)13-3-4-15(21-20-13)22-6-8-23(9-7-22)17-16-14(5-10-24-16)18-11-19-17/h3-5,10-12H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQMWSCOKLZMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

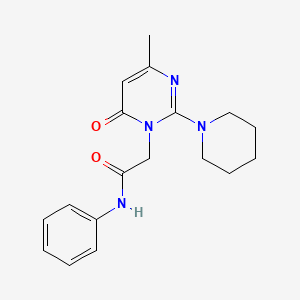
![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)
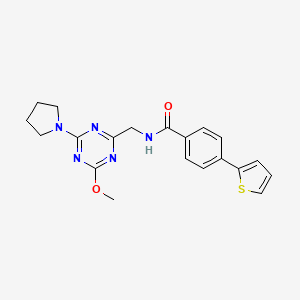

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)
![N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989834.png)
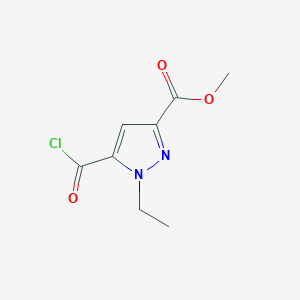
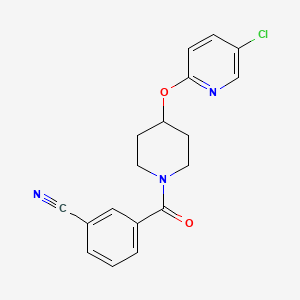
![1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989838.png)
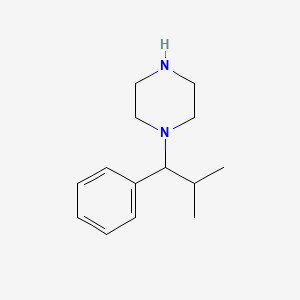
![Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2989844.png)
![(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B2989846.png)
![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)